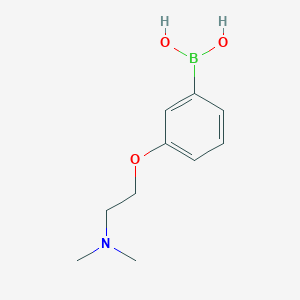

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Übersicht

Beschreibung

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid typically involves the reaction of 3-bromoanisole with dimethylamine and ethylene oxide to form the intermediate 3-(2-(Dimethylamino)ethoxy)anisole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the borylation process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the most promising applications of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is in the development of glucose-sensitive drug delivery systems. Boronic acids are known to form reversible covalent complexes with diols, making them suitable for creating responsive drug carriers. Research indicates that phenylboronic acid derivatives can be integrated into polymeric nanoparticles that respond to glucose levels, thus enabling controlled drug release for diabetes management .

- Case Study: Glucose-Responsive Nanoparticles

Anticancer Activity

Boronic acids have also been investigated for their anticancer properties. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds like bortezomib, a boronic acid derivative, have been successfully used as proteasome inhibitors in cancer therapy .

- Case Study: Bortezomib and Its Derivatives

Catalysis

This compound can serve as a reagent or catalyst in various organic synthesis reactions, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

- Case Study: Suzuki-Miyaura Reaction

Hydrogel Development

The incorporation of this compound into hydrogel formulations has led to advancements in creating smart materials that can respond to environmental stimuli such as pH and glucose concentration. These hydrogels can be utilized for various biomedical applications including wound healing and tissue engineering .

- Case Study: PBA-Functionalized Hydrogels

Comparative Data Table

Wirkmechanismus

The mechanism of action of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and molecular probes. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Similar structure but lacks the dimethylaminoethoxy group.

(3-(Dimethylamino)phenyl)boronic acid: Similar structure but lacks the ethoxy group.

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid pinacol ester: A derivative with a pinacol protecting group on the boronic acid.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct reactivity and properties compared to other boronic acids. This makes it a versatile compound for various synthetic and research applications .

Biologische Aktivität

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a dimethylaminoethoxy group. This unique structure contributes to its biological properties, particularly in targeting specific enzymes or receptors.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The boron atom can form reversible covalent bonds with hydroxyl-containing biomolecules, which can modulate enzyme activities or influence cellular signaling pathways.

Biological Activities

- Anticancer Activity :

- Enzyme Inhibition :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers when treated with the compound at varying concentrations. The mechanism was linked to the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 30 | 60 |

| 100 | 10 | 90 |

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, this compound was tested against a panel of serine proteases. The compound exhibited competitive inhibition, suggesting its potential as a therapeutic agent for conditions where these enzymes play a critical role.

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 15 |

| Chymotrypsin | 20 |

| Elastase | 25 |

Eigenschaften

IUPAC Name |

[3-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTFOKNUWHUDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.